What is the chemical structure of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
What is the chemical structure of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
An In-depth Technical Guide to 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged structure" found in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and versatile biological activities.[1][2][3] This document delineates the molecule's chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it explores the strategic rationale behind its design, analyzing the contribution of the pyrazole core, the 2,5-difluorobenzyl moiety, and the nitro-substituent to its potential pharmacological profile. This guide serves as a foundational resource for scientists investigating novel pyrazole-based therapeutic agents.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This unique arrangement confers a distinct set of chemical properties that are highly advantageous in drug design. The pyrazole ring system is present in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB, underscoring its pharmacological importance.[1][4]
The utility of the pyrazole core stems from several key features:
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Aromatic Stability : The ring is chemically robust and resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
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Hydrogen Bonding Capabilities : The pyrrole-like N-1 atom can act as a hydrogen bond donor, while the pyridine-like N-2 atom serves as a hydrogen bond acceptor, enabling precise interactions with biological targets like protein active sites.[2]
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Structural Rigidity : The planar pyrazole ring acts as a rigid scaffold, allowing for the precise spatial orientation of appended substituents to optimize target binding.
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Tunable Electronics : The electronic properties of the ring can be readily modified through substitution at the 3, 4, and 5-positions, allowing for the fine-tuning of a compound's acidity, basicity, and reactivity.[5]
Molecular Profile of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Chemical Structure and Nomenclature
The compound's structure is defined by a central pyrazole ring functionalized at two key positions. The IUPAC name, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, precisely describes this arrangement:
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1H-pyrazole : The core five-membered heterocyclic ring.
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3-nitro : A nitro group (-NO₂) is attached to the carbon at position 3 of the pyrazole ring.
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1-[(2,5-Difluorophenyl)methyl] : A benzyl group, substituted with fluorine atoms at positions 2 and 5, is attached to the nitrogen at position 1 of the pyrazole ring.
Caption: Synthetic workflow for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of the title compound, based on established methodologies for N-alkylation of pyrazoles. [6] Materials and Reagents:
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3-Nitro-1H-pyrazole (1.0 eq)
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2,5-Difluorobenzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition : Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration with respect to the pyrazole).
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Addition of Alkylating Agent : Add 2,5-difluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
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Causality Insight: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilicity of the pyrazolide anion. Anhydrous conditions prevent side reactions.
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Reaction Monitoring : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting pyrazole spot and the appearance of a new, less polar product spot indicates reaction completion.
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Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Self-Validation: The partitioning between water and an organic solvent removes the inorganic base (K₂CO₃) and the DMF solvent.
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Washing : Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% EtOAc).
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Final Product : Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as a solid.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~7.5-7.8 (d, 1H, pyrazole H5), δ ~6.9-7.2 (m, 3H, Ar-H), δ ~6.8-6.9 (d, 1H, pyrazole H4), δ ~5.5 (s, 2H, CH₂) | Pyrazole protons appear in the aromatic region, with distinct coupling patterns. [7]The benzylic CH₂ protons appear as a singlet. Aromatic protons of the difluorophenyl ring will show complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | δ ~150 (C3-NO₂), δ ~130-140 (Pyrazole C), δ ~115-125 (Ar-C), δ ~105 (Pyrazole C4), δ ~50 (CH₂) | The carbon attached to the nitro group (C3) will be significantly downfield. Carbons bearing fluorine atoms will appear as doublets due to C-F coupling. [6][8] |
| IR (cm⁻¹) | ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1600 (C=N, C=C stretch), ~1200 (C-F stretch) | The two strong bands for the nitro group are highly characteristic. [6]C-F stretching vibrations are also typically strong. |
Relevance in Drug Discovery and Development
Structure-Activity Relationship (SAR) Insights
The design of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole incorporates three key motifs, each contributing to its potential as a drug candidate.
Caption: Logical framework of structure-function relationships.
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The Pyrazole Core : As previously discussed, it provides a stable and rigid platform for orienting the other functional groups for optimal interaction with a biological target. [2]* The (2,5-Difluorophenyl)methyl Group : The incorporation of fluorine atoms is a common strategy in modern medicinal chemistry. The difluoro substitution can enhance binding affinity through favorable electrostatic or dipole interactions. Crucially, fluorine atoms can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.
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The 3-Nitro Group : This strong electron-withdrawing group significantly alters the electronic properties of the pyrazole ring, which can influence pKa and target binding. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. [9]Moreover, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, which can then be used for further derivatization to explore SAR or to serve as a key pharmacophoric feature itself.
Potential Therapeutic Applications
Given the broad spectrum of activities associated with substituted pyrazoles, this compound could be investigated in several therapeutic areas. [3][10]The structural similarity to known inhibitors of kinases, cyclooxygenases (COX), and other enzymes suggests potential applications as:
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Anti-inflammatory agents : Many pyrazole-containing molecules exhibit potent anti-inflammatory effects. [3]* Anticancer agents : The pyrazole scaffold is found in various kinase inhibitors used in oncology.
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Antidepressant or Antipsychotic agents : The core is present in drugs targeting the central nervous system. [4]
Conclusion
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a synthetically accessible molecule that combines three motifs of high value in medicinal chemistry: the stable pyrazole scaffold, the metabolically robust difluorophenyl group, and the electronically influential nitro group. Its well-defined structure and predictable physicochemical properties make it an excellent candidate for inclusion in screening libraries for a wide range of biological targets. The synthetic protocol outlined herein provides a reliable method for its preparation, enabling further investigation into its therapeutic potential. This guide serves as a critical resource for researchers aiming to leverage the proven advantages of the pyrazole scaffold in the design of next-generation therapeutics.
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